OPB-111077 is a novel small-molecule compound that functions as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation. It has demonstrated promising anticancer activity in preclinical models, making it a candidate for clinical development in oncology. The compound is derived from earlier STAT3 inhibitors, such as OPB-51602 and OPB-31121, and has been evaluated in a first-in-human Phase I clinical trial for patients with advanced cancers.
OPB-111077 was developed by Otsuka Pharmaceuticals and is classified as an experimental anticancer agent. It specifically targets the STAT3 signaling pathway, which is frequently activated in various cancers, contributing to tumor growth and survival. The compound's mechanism involves disrupting mitochondrial function, which is critical for cancer cell metabolism and proliferation.
While specific synthetic routes for OPB-111077 are proprietary, the general approach to synthesizing small-molecule inhibitors typically includes:
Although specific structural data such as molecular weight or exact chemical formula are not provided in accessible literature, compounds targeting STAT3 generally exhibit properties that facilitate their interaction with protein targets through hydrogen bonding and hydrophobic interactions.
The primary chemical reaction involving OPB-111077 is its interaction with the STAT3 protein. This interaction prevents STAT3 from binding to its target DNA sequences, thereby inhibiting downstream gene expression involved in tumorigenesis.
The inhibition mechanism can be characterized by:
OPB-111077 operates through dual mechanisms:
Clinical trials have shown that while OPB-111077 has modest efficacy against various tumors, notable antitumor activity was observed in patients with diffuse large B-cell lymphoma. The pharmacokinetics indicate that OPB-111077 reaches micromolar concentrations with a half-life of approximately one day .
While specific physical properties such as melting point or solubility are not widely reported, compounds similar to OPB-111077 typically exhibit:
The chemical properties are characterized by:
OPB-111077 is primarily investigated for its potential use in treating various cancers characterized by aberrant STAT3 activation. Its applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2